molecular formula C14H11ClN4O5S3 B11419310 5-chloro-2-(methylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(methylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11419310
M. Wt: 446.9 g/mol
InChI Key: YRYTUXMIYPZOLE-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is an organic compound with the molecular formula C14H11ClN4O3S2. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro and methanesulfonyl groups, and a benzothiazole moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine . This intermediate is then reacted with 6-methanesulfonyl-1,3-benzothiazole-2-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is unique due to its combination of chloro, methanesulfonyl, and benzothiazole groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research fields, particularly in the development of enzyme inhibitors and complex organic molecules .

Properties

Molecular Formula

C14H11ClN4O5S3

Molecular Weight

446.9 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C14H11ClN4O5S3/c1-26(21,22)7-3-4-9-10(5-7)25-13(17-9)19-12(20)11-8(15)6-16-14(18-11)27(2,23)24/h3-6H,1-2H3,(H,17,19,20)

InChI Key

YRYTUXMIYPZOLE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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